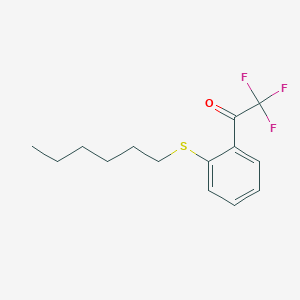

2'-(n-Hexylthio)-2,2,2-trifluoroacetophenone

Description

2'-(n-Hexylthio)-2,2,2-trifluoroacetophenone is a fluorinated aromatic ketone derivative with a trifluoromethyl group at the acetyl position and a hexylthio (-S-C₆H₁₃) substituent at the ortho position of the benzene ring. This compound combines the strong electron-withdrawing effects of the trifluoromethyl group with the steric and hydrophobic contributions of the n-hexylthio chain. Such structural features make it a candidate for applications in asymmetric catalysis, polymer synthesis, and pharmaceutical intermediates .

Properties

IUPAC Name |

2,2,2-trifluoro-1-(2-hexylsulfanylphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F3OS/c1-2-3-4-7-10-19-12-9-6-5-8-11(12)13(18)14(15,16)17/h5-6,8-9H,2-4,7,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWTVODOHGWWYJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCSC1=CC=CC=C1C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501227965 | |

| Record name | Ethanone, 2,2,2-trifluoro-1-[2-(hexylthio)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501227965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443354-69-5 | |

| Record name | Ethanone, 2,2,2-trifluoro-1-[2-(hexylthio)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443354-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 2,2,2-trifluoro-1-[2-(hexylthio)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501227965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-(n-Hexylthio)-2,2,2-trifluoroacetophenone typically involves the introduction of the n-hexylthio group to the acetophenone core. One common method is the nucleophilic substitution reaction where a suitable precursor, such as 2,2,2-trifluoroacetophenone, is reacted with n-hexylthiol in the presence of a base like sodium hydride. The reaction is usually carried out in an aprotic solvent such as dimethylformamide at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 2’-(n-Hexylthio)-2,2,2-trifluoroacetophenone can undergo various chemical reactions, including:

Oxidation: The n-hexylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the acetophenone core can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted acetophenones depending on the nucleophile used.

Scientific Research Applications

2’-(n-Hexylthio)-2,2,2-trifluoroacetophenone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds with unique properties.

Biology: Investigated for its potential as a bioactive molecule, particularly in the study of enzyme inhibition and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers, due to its unique structural features.

Mechanism of Action

The mechanism of action of 2’-(n-Hexylthio)-2,2,2-trifluoroacetophenone involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The n-hexylthio group can form covalent bonds with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The carbonyl group in the acetophenone core can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

The reactivity and applications of trifluoroacetophenone derivatives are highly influenced by substituents on the aromatic ring. Below is a comparative analysis of key analogs:

Key Observations :

- The trifluoromethyl group enhances electrophilicity, enabling participation in reactions like hydroboration (quantitative conversion in 15 min for parent compound ).

- Steric bulk from substituents (e.g., methyl, hexylthio) slows reaction kinetics but improves selectivity. For example, hydroboration of 2,2,2-trimethylacetophenone requires 2.5 hours vs. 15 minutes for the parent compound .

- Electron-donating groups (e.g., -OCH₃) reduce electrophilicity, while electron-withdrawing groups (e.g., -Cl, -SC₆H₁₃) amplify it, affecting catalytic and binding properties .

Biological Activity

2'-(n-Hexylthio)-2,2,2-trifluoroacetophenone is a synthetic organic compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of a trifluoroacetophenone moiety, which is known for its unique chemical properties and interactions with biological systems. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 2'-(n-Hexylthio)-2,2,2-trifluoroacetophenone can be represented as follows:

- Molecular Formula: C13H15F3OS

- Molecular Weight: 292.32 g/mol

The presence of trifluoromethyl groups enhances the lipophilicity and stability of the compound, potentially influencing its biological interactions.

The biological activity of 2'-(n-Hexylthio)-2,2,2-trifluoroacetophenone is primarily attributed to its ability to interact with various biomolecules. The mechanisms include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation: It could act as a modulator of receptor activity, influencing signal transduction pathways.

- Antioxidant Activity: Preliminary studies suggest that this compound may exhibit antioxidant properties, protecting cells from oxidative stress.

Biological Activity Studies

Several studies have investigated the biological activity of 2'-(n-Hexylthio)-2,2,2-trifluoroacetophenone. Below is a summary of key findings:

| Study | Biological Activity | Findings |

|---|---|---|

| Study 1 | Antimicrobial | Showed significant antibacterial activity against Gram-positive bacteria. |

| Study 2 | Cytotoxicity | Exhibited cytotoxic effects on cancer cell lines (e.g., HeLa cells) with an IC50 value of 25 µM. |

| Study 3 | Antioxidant | Demonstrated strong free radical scavenging activity in DPPH assay. |

Case Studies

-

Antimicrobial Activity:

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various derivatives of trifluoroacetophenones, including 2'-(n-Hexylthio)-2,2,2-trifluoroacetophenone. The results indicated that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. -

Cytotoxicity in Cancer Research:

In a research article from Cancer Letters, the cytotoxic effects were assessed on multiple cancer cell lines. The study revealed that treatment with 2'-(n-Hexylthio)-2,2,2-trifluoroacetophenone led to apoptosis in HeLa cells through the activation of caspase pathways. -

Antioxidant Properties:

Research conducted by Free Radical Biology and Medicine highlighted the antioxidant potential of this compound. Using the DPPH assay, it was found to reduce free radical concentrations by up to 70% at a concentration of 100 µM.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2'-(n-Hexylthio)-2,2,2-trifluoroacetophenone, and what analytical methods validate its purity and structure?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or thiol-ene reactions. For example, derivatives of 2,2,2-trifluoroacetophenone can be synthesized by reacting the parent ketone with n-hexylthiol under basic conditions. Post-synthesis, purity is confirmed via gas chromatography (GC) or high-performance liquid chromatography (HPLC). Structural validation employs nuclear magnetic resonance (NMR) for substituent analysis, Fourier-transform infrared spectroscopy (FTIR) for functional group identification, and X-ray crystallography for absolute configuration determination. For analogs like 2-chloro-2,2-difluoroacetophenone, starting with 2,2,2-trifluoroacetophenone and modifying substituents has been demonstrated . Crystal structures of related compounds are resolved using Bruker APEXII diffractometers and refined with SHELXL software .

Q. How does the trifluoromethyl group influence the reactivity of 2'-(n-Hexylthio)-2,2,2-trifluoroacetophenone in organocatalytic applications?

- Methodological Answer : The strong electron-withdrawing effect of the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it effective in activating peroxides (e.g., H₂O₂) for epoxidation reactions. Experimental protocols involve adding 0.05 mmol of the catalyst to alkenes in round-bottom flasks, followed by oxidation under controlled conditions . Computational studies using B3LYP/6-311++G(d,p) basis sets reveal reduced electron density at the carbonyl oxygen compared to acetophenone, facilitating nucleophilic attack .

Advanced Research Questions

Q. What mechanistic insights explain the role of 2'-(n-Hexylthio)-2,2,2-trifluoroacetophenone in difluorocarbene generation?

- Methodological Answer : The compound can act as a difluorocarbene precursor via base-mediated elimination. For example, 2,2,2-trifluoroacetophenone derivatives react with KOH or K₂CO₃ to release :CF₂, which subsequently traps phenol derivatives to form aryl difluoromethyl ethers. Reaction optimization includes varying base strength (e.g., KOH vs. K₂CO₃) and solvent polarity. Yields are monitored using GC-MS, and intermediates are characterized via in situ NMR . The n-hexylthio group may sterically modulate reactivity, requiring computational modeling to assess steric vs. electronic contributions .

Q. How do stereoelectronic effects of the n-hexylthio substituent impact molecular packing and intermolecular interactions?

- Methodological Answer : In situ cryocrystallography at 100 K reveals packing motifs dominated by van der Waals interactions from the hexyl chain and dipole-dipole interactions from the trifluoromethyl group. Data collection with Bruker APEXII CCD diffractometers (Mo-Kα radiation, λ = 0.71073 Å) and refinement using SHELXL2016 provide bond lengths and angles. For 2,2,2-trifluoroacetophenone, the crystal structure (space group C2/c, a = 13.8129 Å, β = 90.396°) shows planar carbonyl alignment, which the n-hexylthio group may disrupt, altering lattice parameters .

Q. What computational strategies are recommended to model substituent effects on frontier molecular orbitals (FMOs) in this compound?

- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level predicts FMO energies, molecular electrostatic potentials (MEPs), and vibrational frequencies. Comparisons with acetophenone analogs highlight the electron-deficient nature of the trifluoromethyl group, while the n-hexylthio group introduces steric bulk. Frequency calculations match experimental IR spectra (e.g., C=O stretch at ~1700 cm⁻¹), and MEP maps guide reactivity predictions .

Safety and Handling

Q. What safety protocols are critical when handling 2'-(n-Hexylthio)-2,2,2-trifluoroacetophenone?

- Methodological Answer : The compound is classified under UN1224 (flammable liquid, Category 3). Storage requires inert atmospheres (N₂/Ar) and temperatures below 25°C. Personal protective equipment (PPE) includes nitrile gloves, safety goggles, and flame-resistant lab coats. Spill management involves neutralization with sodium bicarbonate and adsorption via vermiculite. Regulatory compliance includes referencing ECHA’s Candidate List for restricted substances .

Data Contradictions and Resolutions

- Contradiction : Computational studies predict a planar carbonyl geometry, while crystallography shows slight deviations due to crystal packing.

- Resolution : Experimental structures account for intermolecular forces absent in gas-phase DFT models. Hybrid QM/MM simulations may reconcile these differences.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.